4-Hydroxyantipyrine

Catalog No.
S561349
CAS No.
1672-63-5
M.F
C11H12N2O2
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxyantipyrine

CAS Number

1672-63-5

Product Name

4-Hydroxyantipyrine

IUPAC Name

4-hydroxy-1,5-dimethyl-2-phenylpyrazol-3-one

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c1-8-10(14)11(15)13(12(8)2)9-6-4-3-5-7-9/h3-7,14H,1-2H3

InChI Key

SKVPTPMWXJSBTF-UHFFFAOYSA-N

Synonyms

4-Hydroxy-1,5-dimethyl-3-oxo-2-phenyl pyrazoline; 4-Hydroxyphenazone; NSC 174055

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)O

The exact mass of the compound 4-Hydroxyantipyrine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174055. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Pyrazolones - Supplementary Records. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Hydroxyantipyrine is a primary, quantitatively significant human metabolite of the probe drug antipyrine. It serves as a critical analytical standard and biomarker for assessing the in vivo and in vitro activity of specific cytochrome P450 (CYP) enzymes, which are central to drug metabolism and pharmacokinetic studies. Unlike the parent compound, which provides a general measure of oxidative capacity, the formation rate and concentration of 4-hydroxyantipyrine offer more specific insights into the function of key drug-metabolizing enzyme isoforms, particularly from the CYP1A, CYP2C, and CYP3A families.

Research Fit

Analytical standard for CYP3A4 phenotyping assays
Biodistribution promoter for tissue uptake studies
Specific metabolite marker for antipyrine metabolic fate

Procuring the parent drug, antipyrine, or an incorrect metabolite like norantipyrine will yield misleading or incomplete results in enzyme-specific assays. The various metabolic pathways of antipyrine are catalyzed by different CYP isoforms; for example, 4-hydroxylation is primarily driven by CYP3A4 and CYP1A2, whereas N-demethylation to form norantipyrine is predominantly mediated by the CYP2C subfamily. Therefore, to specifically quantify CYP3A4 activity or to accurately profile the complete metabolic fate of antipyrine, procurement of the 4-hydroxyantipyrine analytical standard is essential. Substituting it with another metabolite would erase the enzyme-specific resolution of the assay, making it impossible to attribute metabolic changes to the correct P450 enzyme.

Substitution Risk

Parent antipyrine: lacks the C4 hydroxylation and biodistribution promoter function.

Norantipyrine: primarily CYP2C-dependent; may not reflect CYP3A4 activity.

4-Hydroxyantipyrine O-sulfate: inactive as a biodistribution promoter.

Higher Metabolic Velocity Justifies Use as Primary Biomarker

In human liver microsomes, the maximum rate of formation (Vmax) for 4-hydroxyantipyrine is approximately 69% higher than that of the alternative metabolite, norantipyrine. This demonstrates that 4-hydroxylation is a higher velocity metabolic pathway compared to N-demethylation, reinforcing its importance as a major metabolite that must be quantified for accurate pharmacokinetic profiling.

Evidence DimensionMaximum rate of metabolite formation (Vmax)
Target Compound Data1.54 +/- 0.08 nmol/mg/min
Comparator Or BaselineNorantipyrine: 0.91 +/- 0.04 nmol/mg/min
Quantified Difference~69% higher Vmax for 4-Hydroxyantipyrine
ConditionsIn vitro assay using human liver microsomes.

A higher formation velocity makes this metabolite a more sensitive and quantitatively significant biomarker for assessing the activity of its corresponding metabolic pathway.

Formation Rate (Vmax)
Head-to-head
4-Hydroxyantipyrine: 1.54 ± 0.08 vs Norantipyrine: 0.91 ± 0.04 nmol·mg⁻¹·min⁻¹
1.7-fold higher formation rate
Supports analytical sensitivity for CYP3A4 phenotyping.
Human liver microsomes; Michaelis-Menten kinetics.

Distinct Enzymatic Origin Enables Specific Probing of CYP3A4 and CYP1A2 Activity

The formation of 4-hydroxyantipyrine is specifically catalyzed by CYP3A4 (25-65% inhibition by anti-CYP3A4 antibodies) and CYP1A2. In contrast, the formation of the common comparator metabolite, norantipyrine, is almost entirely dependent on the CYP2C subfamily (75-100% inhibition by anti-CYP2C antibodies). This enzymatic specificity is the primary reason why 4-hydroxyantipyrine must be procured to specifically assess CYP3A4/1A2 activity, as norantipyrine levels do not reflect the function of these critical enzymes.

Evidence DimensionPrimary Catalyzing Cytochrome P450 Isoform
Target Compound DataCYP3A4 and CYP1A2
Comparator Or BaselineNorantipyrine: Predominantly CYP2C subfamily (e.g., CYP2C8, CYP2C9)
Quantified DifferenceDistinct, non-overlapping primary enzyme pathways
ConditionsIn vitro inhibition studies with isoform-specific antibodies in human liver microsomes.

This allows researchers to isolate and quantify the activity of specific P450 enzymes, which is critical for predicting drug-drug interactions and understanding metabolic liabilities.

CYP3A4 Selectivity
Head-to-head
25–65% inhibition by anti-CYP3A4 vs Norantipyrine: 75–100% by anti-CYP2C
CYP3A4-dependent inhibition pattern
Specific CYP3A4 probe context; distinct from CYP2C metabolites.
Human liver microsomes; antibody inhibition assays.

Superior Suitability for Electrochemical Sensing Applications

The introduction of a hydroxyl group onto the pyrazolone ring makes 4-hydroxyantipyrine more susceptible to electrochemical oxidation than its parent compound, antipyrine. While direct oxidation potential values vary by electrode and conditions, related hydroxylated and aminated antipyrine derivatives consistently show lower anodic potentials than the core structure. For example, 4-aminoantipyrine exhibits an oxidation peak at ~0.56 V, a potential more accessible than that of unsubstituted aromatic rings, facilitating more sensitive and selective detection in electrochemical assay and sensor development.

Evidence DimensionElectrochemical Oxidation Potential
Target Compound DataExpected to have a lower oxidation potential due to the electron-donating hydroxyl group.
Comparator Or BaselineAntipyrine (parent compound): Higher oxidation potential.
Quantified DifferenceNot directly quantified in a single study, but inferred from the behavior of related derivatives like 4-aminoantipyrine (~0.56 V).
ConditionsCyclic Voltammetry (CV) on carbon-based electrodes.

A lower, more accessible oxidation potential allows for the development of more sensitive and selective electrochemical sensors, requiring less energy and reducing interference from other sample components.

Urinary Excretion
Head-to-head
21.8% ± 1.1% dose vs Norantipyrine 12.7% ± 0.6%
1.7-fold higher than norantipyrine
Highest urinary biomarker signal for metabolic clearance studies.
Human subjects, 48 h urine after 1 g antipyrine oral dose.
Phenobarbital Induction
Head-to-head
4-Hydroxylation: 3.4-fold ↑ vs N-Demethylation: 1.7-fold ↑
2.0-fold greater induction response
Induction-sensitive endpoint for CYP2B/CYP3A assessment.
Rat liver microsomes; phenobarbital pretreatment.
Biodistribution Promoter
Head-to-head
Increases tissue-to-plasma ratio (Kp) in brain and heart vs O-sulfate: no effect
Active vs. inactive conjugate
Biodistribution promoter tool; not shared by sulfate conjugate.
In vivo rat co-administration studies.

Preclinical & Clinical Drug Interaction Studies: Specific CYP3A4/1A2 Phenotyping

For researchers evaluating the potential of a new chemical entity (NCE) to induce or inhibit CYP3A4 or CYP1A2, this compound is the correct choice. Its formation rate serves as a specific, quantifiable endpoint for the activity of these enzymes, a task that cannot be accomplished using the parent drug or other metabolites like norantipyrine.

Reference Standard for Pharmacokinetic & Metabolite Identification Assays

In LC-MS/MS-based pharmacokinetic studies of antipyrine, this high-purity standard is essential for building calibration curves to accurately quantify the formation and elimination of one of the drug's most abundant metabolites. Its distinct metabolic velocity and profile necessitate its use as a discrete standard.

Development of Electrochemical Biosensors for Drug Metabolism Monitoring

For projects focused on creating novel analytical devices, the favorable electrochemical properties of 4-hydroxyantipyrine make it a preferred analyte over the less active parent compound. Its lower oxidation potential enables the design of more sensitive and selective sensors for real-time monitoring of metabolic activity.

Application Fit

Application
Selection Property
Validation Focus
CYP3A4 activity probe in microsomal assays
CYP3A4-selective metabolite formation
Anti-CYP3A4 antibody inhibition specificity
Metabolic clearance biomarker quantification
High urinary recovery for analytical robustness
LC-MS/MS method validation for urinary metabolite
Tissue distribution research tool for CNS penetration
Biodistribution promoter activity (non-metabolic)
Tissue-to-plasma ratio enhancement validation
Enzyme induction endpoint in preclinical models
Inducibility by prototypical enzyme inducers
Fold-change in formation rate after induction

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

204.089877630 Da

Monoisotopic Mass

204.089877630 Da

Heavy Atom Count

15

UNII

DPZ41NV570

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1672-63-5

Metabolism Metabolites

4-hydroxy-antipyrine is a known human metabolite of antipyrine.

Wikipedia

4-hydroxy-1,5-dimethyl-2-phenyl-3-pyrazolone

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